Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside
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Overview
Description
Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside is a synthetic carbohydrate derivative. This compound is notable for its unique structural features, including the presence of a fluorine atom and multiple acetyl groups.
Preparation Methods
The synthesis of Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside typically involves several organic synthesis steps. The process begins with the selective functionalization of a sugar molecule, followed by the introduction of the fluorine atom. The acetyl groups are then added through acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained .
Chemical Reactions Analysis
Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into carbohydrate-protein interactions.
Industry: The compound can be used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside involves its interaction with specific biological targets, such as enzymes or receptors. The fluorine atom and acetyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside can be compared with other similar compounds, such as:
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: This compound lacks the fluorine atom and has a different acetylation pattern.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose: This compound is an epimer of the mannopyranoside and has different biological properties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
149513-97-3 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
0 |
Synonyms |
methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoromannopyranoside |
Origin of Product |
United States |
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